Methyl 3-(4-cyanophenyl)benzoate
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, a series of indenopyrazoles, which are structurally related to Methyl 3-(4-cyanophenyl)benzoate, was synthesized from corresponding indanones and phenyl isothiocyanates in two steps . Another compound, cyano(ethoxycarbonothioylthio)methyl benzoate, was prepared and shown to be an excellent one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins . These methods could potentially be adapted for the synthesis of Methyl 3-(4-cyanophenyl)benzoate.
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 3-(4-cyanophenyl)benzoate has been elucidated using various spectroscopic techniques and quantum chemical studies. For example, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction techniques . These methods provide detailed information about the molecular geometry, electronic properties, and chemical reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. Methyl 2-benzoylamino-3-dimethylaminopropenoate, for instance, reacts with carbocyclic and heterocyclic 1,3-diketones to afford a range of heterocyclic systems . These studies demonstrate the versatility of such compounds in synthesizing polyfunctional heterocyclic systems, which could be relevant for Methyl 3-(4-cyanophenyl)benzoate as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to Methyl 3-(4-cyanophenyl)benzoate have been investigated. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction and DFT calculations, revealing its molecular geometry, vibrational frequencies, and antioxidant properties . These studies provide a foundation for understanding the properties of Methyl 3-(4-cyanophenyl)benzoate.
Scientific Research Applications
Crystal and Molecular Structure Analysis
Methyl 3-(4-cyanophenyl)benzoate and its derivatives have been extensively studied for their crystal and molecular structures. For instance, Vani (1983) analyzed the structure of a related compound, 4-cyanophenyl-3-methyl-4'-(4”-n-undecyloxycin-namoyloxy)benzoate, which exhibits a reentrant nematic phase (Vani, 1983).
Liquid Crystal Research
Research by Urs and Sadashiva (1982) contributed to the understanding of liquid crystal phases, particularly in the context of derivatives of methyl 3-(4-cyanophenyl)benzoate. They synthesized and studied compounds exhibiting reentrant nematic phases (Urs & Sadashiva, 1982).
Radical Addition and Chemical Synthesis
Bagal, de Greef, and Zard (2006) demonstrated the use of a related compound, cyano(ethoxycarbonothioylthio)methyl benzoate, in radical addition reactions to introduce an acyl unit to olefins (Bagal, de Greef, & Zard, 2006).
Exploration of Mesomorphic Properties
Synthesis and Characterization
Taylor et al. (1996) synthesized and characterized benzyl and benzoyl derivatives of methyl 4-(2,5-dihydroxybenzylamino)benzoate, contributing to the knowledge of chemical synthesis and properties of such compounds (Taylor et al., 1996).
Polymer Research
In polymer research, Yang, Jikei, and Kakimoto (1999) utilized a derivative of methyl 3-(4-cyanophenyl)benzoate in the synthesis of hyperbranched aromatic polyamide, revealing its applications in advanced material science (Yang, Jikei, & Kakimoto, 1999).
Photophysical Properties
Kim et al. (2021) explored the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, providing insights into their potential applications in luminescence and photonics (Kim et al., 2021).
properties
IUPAC Name |
methyl 3-(4-cyanophenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCAOHCIPFFOIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405426 |
Source
|
Record name | Methyl 3-(4-cyanophenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-cyanophenyl)benzoate | |
CAS RN |
149505-91-9 |
Source
|
Record name | Methyl 3-(4-cyanophenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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